molecular formula C18H17N3O2 B8491015 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B8491015
M. Wt: 307.3 g/mol
InChI Key: FWJUJWCGWWNVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-3-23-13(2)14-9-10-17-20-16(12-21(17)11-14)18(22)19-15-7-5-4-6-8-15/h4-12H,2-3H2,1H3,(H,19,22)

InChI Key

FWJUJWCGWWNVQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CN2C=C(N=C2C=C1)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1 g of 6-iodo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in 50 mL of toluene are added 159 mg of tetrakis(triphenylphosphine)palladium and 1.09 g of tributyl(1-ethoxyvinyl)tin. The reaction mixture is heated for 9 hours at 150° C. and then for 16 hours at 130° C., and concentrated to dryness. The residue is taken up in dichloromethane and washed with aqueous 10% potassium fluoride solution. The organic phase is dried and concentrated to dryness and the residue is chromatographed on a silica cartridge, eluting with a mixture of cyclohexane and ethyl acetate. The fractions containing the expected product are combined and evaporated to dryness under reduced pressure to give 0.52 g of 6-(1-ethoxyvinyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in the form of a beige-coloured solid.
Name
6-iodo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two

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